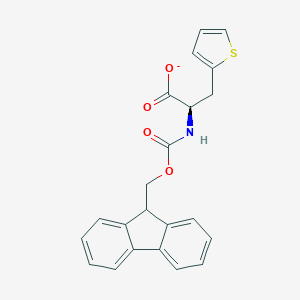
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H18NO4S- and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid, commonly referred to as Fmoc-thiophenyl amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, providing a comprehensive overview of its pharmacological properties.
The molecular formula for this compound is C19H19NO4S, with a molecular weight of approximately 357.43 g/mol. The compound is characterized by its unique structure, which includes a fluorene moiety that enhances its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO4S |
| Molecular Weight | 357.43 g/mol |
| Melting Point | 140 °C |
| CAS Number | 220497-90-5 |
Synthesis
The synthesis of this compound typically involves the use of Fmoc chemistry, which is a common strategy for peptide synthesis. The key steps include:
- Protection of Amino Groups : The amino group is protected using the Fmoc group to prevent unwanted reactions during synthesis.
- Coupling Reaction : The thiophenyl propanoic acid is coupled with the protected amino acid under suitable conditions (e.g., using coupling agents like DIC or HATU).
- Deprotection : The Fmoc group is removed to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its role as an inhibitor of specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. For example, azumamide analogs have shown IC50 values ranging from 14 to 67 nM against HDAC isoforms 1–3 and 10–11, suggesting that modifications in the structure can significantly affect potency . Although specific data on this compound is limited, it may share similar inhibitory profiles.
Anticancer Potential
The compound's potential as an anticancer agent stems from its ability to modulate epigenetic factors through HDAC inhibition. Studies have demonstrated that selective HDAC inhibitors can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics .
Case Studies
- In Vitro Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, azumamide C demonstrated enhanced activity against HDAC1–3 compared to other analogs, suggesting that structural modifications can lead to improved biological outcomes .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated promising results for compounds with similar structures in reducing tumor growth and enhancing survival rates in treated subjects . However, comprehensive studies specifically on this compound are still needed.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMQFMUHRNKTG-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














